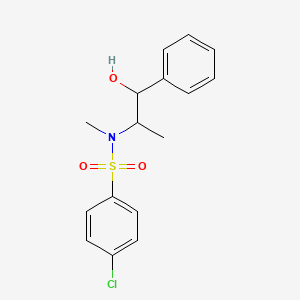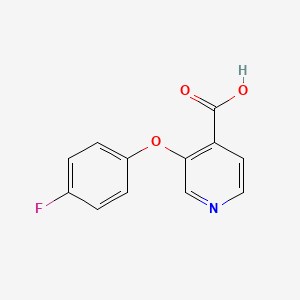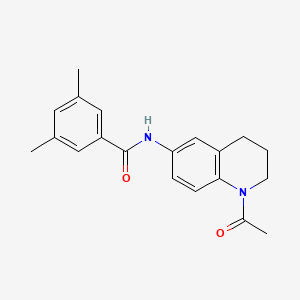
4-氯-N-(1-羟基-1-苯基丙基)-N-甲基苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis process of compounds related to 4-chloro-N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylbenzenesulfonamide involves multiple steps, including reactions of chloroaniline with hydroxyphenyl-ethanone in the presence of catalysts and further condensation with sulfonyl chloride derivatives. For example, Patel et al. (2011) detail a synthesis route that includes the reaction of 4-chloroaniline with 1-(4-hydroxyphenyl)-ethanone, leading to complex sulfonamide derivatives through subsequent condensation reactions [Patel et al., 2011].
Molecular Structure Analysis
The molecular structure of sulfonamide compounds, including those similar to 4-chloro-N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylbenzenesulfonamide, is elucidated through various spectroscopic techniques. Studies by Owa et al. (2002) provide insights into the structure of antitumor sulfonamides, highlighting the importance of structural analysis in understanding the compounds' bioactivity [Owa et al., 2002].
Chemical Reactions and Properties
Chemical reactions involving sulfonamide compounds can lead to a variety of derivatives with significant biological activities. For instance, the work of Chern et al. (1990) demonstrates the condensation of 2-aminobenzenesulfonamide with chloroalkyl isothiocyanates, revealing the compound's reactivity and potential for generating diverse chemical entities [Chern et al., 1990].
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility, crystal structure, and melting points, are crucial for their application in various fields. The synthesis and characterization of novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamides by Vanparia et al. (2010) include physicochemical analysis that provides valuable information on these aspects [Vanparia et al., 2010].
Chemical Properties Analysis
The chemical properties of sulfonamide derivatives, including reactivity, stability, and chemical behavior under various conditions, are key to understanding their potential uses. Studies such as those by Mohana and Prasad (2008) on the kinetics of oxidation reactions involving sulfonamides offer insights into the compounds' chemical properties and their reactions with different chemical agents [Mohana & Prasad, 2008].
科学研究应用
HIV Prevention and Anti-HIV Activity:
- Cheng De-ju (2015) discussed the use of methylbenzenesulfonamide derivatives, including 4-chloro-N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylbenzenesulfonamide, as potential targeting preparations in HIV-1 infection prevention (Cheng De-ju, 2015).
- Brzozowski and Sa̧czewski (2007) synthesized a series of derivatives as potential anti-HIV agents, highlighting the compound's potential in HIV treatment research (Brzozowski & Sa̧czewski, 2007).
Antimicrobial and Antifungal Activities:
- R. N. Patel and colleagues (2011) studied the antimicrobial activity of benzenesulfonamide derivatives, demonstrating their potential in combating various bacterial species (Patel, Nimavat, Vyas, & Patel, 2011).
- Apoorva Gupta and A. Halve (2015) synthesized compounds with significant antifungal activity, showcasing the application of these compounds in addressing fungal infections (Gupta & Halve, 2015).
DNA Binding and Anticancer Activity:
- M. González-Álvarez et al. (2013) explored the DNA binding and cleavage properties of mixed-ligand copper(II)-sulfonamide complexes, indicating their role in developing anticancer treatments (González-Álvarez et al., 2013).
Anti-Inflammatory Applications:
- Hiromasa Hashimoto et al. (2002) synthesized derivatives that act as selective cyclooxygenase-2 inhibitors, with potential applications in treating inflammation-related disorders (Hashimoto, Imamura, Haruta, & Wakitani, 2002).
Polymerization and Material Science:
- D. Chakraborty et al. (2018) described the application of group 4 metal complexes containing benzenesulfonamide in the polymerization of cyclic esters, highlighting their significance in material science (Chakraborty, Rajashekhar, Mandal, & Ramkumar, 2018).
Environmental Studies:
- R. Veeh et al. (1994) studied the transport characteristics of a related herbicide in soil, contributing to environmental science and agricultural chemistry (Veeh, Inskeep, Roe, & Ferguson, 1994).
未来方向
属性
IUPAC Name |
4-chloro-N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-12(16(19)13-6-4-3-5-7-13)18(2)22(20,21)15-10-8-14(17)9-11-15/h3-12,16,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGMPNXXPWUUTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5-Bromobenzo[d]thiazol-2-yl)methanamine hydrochloride](/img/structure/B2484633.png)
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2484640.png)
![N-(1-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperidin-4-yl)-3-phenylpropanamide](/img/structure/B2484642.png)


![N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-4-ethoxyaniline](/img/structure/B2484647.png)
![N-[2-[(2-Chloroacetyl)amino]-4-fluorophenyl]pyridine-2-carboxamide](/img/structure/B2484648.png)
![1-benzyl-N-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2484649.png)
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-fluoro-4-methylphenyl)propanamide](/img/structure/B2484650.png)
![5-phenyl-6-sulfanyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2484651.png)
![N-(3-fluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2484652.png)

![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2484654.png)